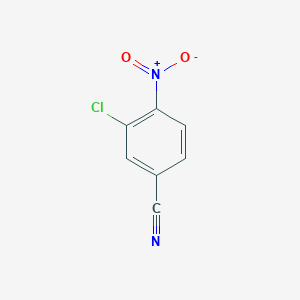

3-Chloro-4-nitrobenzonitrile

Overview

Description

Synthesis Analysis

The synthesis of 3-Chloro-4-nitrobenzonitrile involves the reaction of 4-chloro-3-nitrobenzamide and phosphorus oxychloride . A patent describes a method of preparing a benzonitrile of the formula, wherein R1 is a substituent nitro group and R2 is a substituent halogen atom, which comprises reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis

In the molecular structure of 3-Chloro-4-nitrobenzonitrile, the Cl, C, and N atoms are coplanar with the aromatic ring . The molecules are linked by weak intermolecular C-H…O and C-H…N hydrogen bonds . The π–π contact between the benzene rings, with centroid–centroid distances of 3.912 (3) Å, may further stabilize the structure .Chemical Reactions Analysis

The FT-IR and μ-Raman spectra of 3-Chloro-4-nitrobenzonitrile have been recorded in the range of 400-4000cm -1 and 100-4000cm -1, respectively . This compound may be used in the synthesis of 3-nitro-4-thiocyanobenzonitryl .Physical And Chemical Properties Analysis

3-Chloro-4-nitrobenzonitrile is a light yellow powder . It has a melting point range of 98-100 °C (lit.) . The linear formula of this compound is ClC6H3(NO2)CN, and it has a molecular weight of 182.56 .Scientific Research Applications

Synthesis of Serotonin Transporter (SERT) Ligands

“3-Chloro-4-nitrobenzonitrile” can be used in the radiosynthesis of analogs of serotonin transporter (SERT) ligands . These ligands are used in positron emission tomography (PET) studies, which is a type of imaging test that helps reveal how your tissues and organs are functioning .

Preparation of N-(4-cyano-2-nitrophenyl)glycine

This compound is also used for the preparation of N-(4-cyano-2-nitrophenyl)glycine . This derivative can be used in various chemical reactions and synthesis processes .

Matrix for Mass Spectrometry

Although not directly related to “3-Chloro-4-nitrobenzonitrile”, its close relative “3-Nitrobenzonitrile” has been used as a matrix for matrix-assisted ionization vacuum method for mass spectrometry . This suggests potential for “3-Chloro-4-nitrobenzonitrile” in similar applications.

Intermediate in Organic Synthesis

“3-Chloro-4-nitrobenzonitrile” is an organic compound that can serve as an intermediate in various organic synthesis processes . Its unique structure makes it a valuable component in the synthesis of more complex molecules.

Material in Chemical Research

Due to its specific properties, “3-Chloro-4-nitrobenzonitrile” can be used as a material in chemical research . Researchers can study its reactivity, stability, and interactions with other compounds.

Component in Pharmaceutical Research

The compound can also be used in pharmaceutical research . Its structure and properties might make it a useful component in the development of new drugs or therapies.

Mechanism of Action

Target of Action

3-Chloro-4-nitrobenzonitrile is a chemical compound that has been employed for the radiosynthesis of analogs of serotonin transporter (SERT) ligands . Therefore, its primary target can be considered as the serotonin transporter . The serotonin transporter is a key protein in the regulation of serotonin levels in the brain, which plays a crucial role in mood and emotional health.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

3-chloro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIMPYHIOHKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566311 | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitrobenzonitrile | |

CAS RN |

34662-29-8 | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

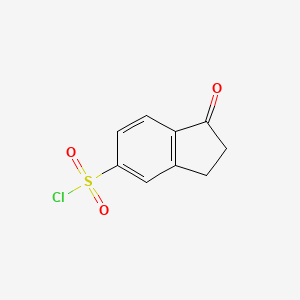

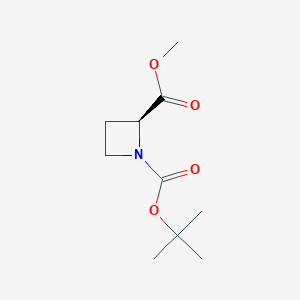

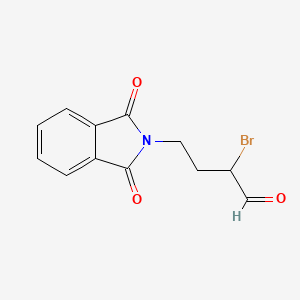

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)